molecular formula C10H6N2O2S B2991420 Methyl 6-cyano-1,2-benzothiazole-3-carboxylate CAS No. 1989672-61-8

Methyl 6-cyano-1,2-benzothiazole-3-carboxylate

Cat. No.: B2991420
CAS No.: 1989672-61-8
M. Wt: 218.23
InChI Key: PZHGIWGOOXDKJY-UHFFFAOYSA-N
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Description

Methyl 6-cyano-1,2-benzothiazole-3-carboxylate is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms in a fused benzene and thiazole ring structure. This compound is characterized by the presence of a cyano group at the 6-position and a carboxylate ester group at the 3-position of the benzothiazole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 2-aminothiophenol and chloroacetic acid.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods:

  • Scale-Up: Industrial production involves scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and efficiency.

  • Purification: The compound is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels for industrial applications.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amine group, leading to different chemical properties.

  • Substitution: Substitution reactions at different positions of the benzothiazole ring can introduce various functional groups, altering the compound's reactivity and applications.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include manganese dioxide, potassium permanganate, and hydrogen peroxide.

  • Reducing Agents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution Reagents: Various halogenating agents, such as bromine or chlorine, can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Reduction can produce amines or amides.

  • Substitution Products: Substitution reactions can result in halogenated derivatives or other functionalized compounds.

Chemistry:

  • Synthetic Intermediate: this compound serves as a versatile intermediate in the synthesis of more complex organic molecules.

  • Catalyst Development: It can be used in the development of catalysts for various organic reactions.

Biology:

  • Biological Probes: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Enzyme Inhibitors:

Medicine:

  • Drug Development: The compound is explored for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

  • Pharmacological Studies: It is used in pharmacological studies to evaluate its biological activity and therapeutic potential.

Industry:

  • Material Science: this compound is used in the development of advanced materials with specific properties.

  • Agriculture: It has applications in the synthesis of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism by which Methyl 6-cyano-1,2-benzothiazole-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

  • Methyl 6-nitro-1,2-benzothiazole-3-carboxylate: Similar structure with a nitro group instead of a cyano group.

  • Methyl 6-hydroxy-1,2-benzothiazole-3-carboxylate: Similar structure with a hydroxyl group instead of a cyano group.

  • Methyl 6-methoxy-1,2-benzothiazole-3-carboxylate: Similar structure with a methoxy group instead of a cyano group.

Uniqueness: Methyl 6-cyano-1,2-benzothiazole-3-carboxylate is unique due to its cyano group, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives. This cyano group can participate in various chemical reactions, making the compound versatile for different applications.

Properties

IUPAC Name

methyl 6-cyano-1,2-benzothiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2S/c1-14-10(13)9-7-3-2-6(5-11)4-8(7)15-12-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHGIWGOOXDKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC2=C1C=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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